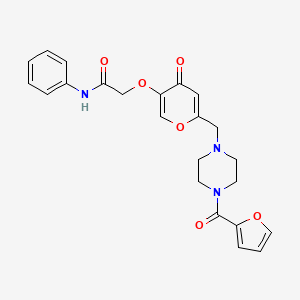

2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide

Description

This compound is a synthetic small molecule characterized by a hybrid structure integrating furan-2-carbonyl, piperazine, 4-oxo-4H-pyran, and N-phenylacetamide moieties. The furan-2-carbonyl group is attached to the piperazine ring, which is further methylated and linked to a 4-oxo-pyran scaffold.

Properties

IUPAC Name |

2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O6/c27-19-13-18(14-25-8-10-26(11-9-25)23(29)20-7-4-12-30-20)31-15-21(19)32-16-22(28)24-17-5-2-1-3-6-17/h1-7,12-13,15H,8-11,14,16H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDXQUFSCQUXMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)NC3=CC=CC=C3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide (CAS Number: 898455-75-9) is a complex organic molecule with potential therapeutic applications. Its unique structure, comprising a furan ring, piperazine moiety, and pyran derivatives, suggests diverse biological activities. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 437.4 g/mol. The structural complexity includes multiple functional groups that may interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H25N3O6 |

| Molecular Weight | 437.4 g/mol |

| CAS Number | 898455-75-9 |

1. Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing furan and piperazine rings have shown activity against various bacterial strains. In a comparative study, compounds with furan moieties demonstrated minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM against Gram-positive bacteria like Staphylococcus aureus and Streptococcus agalactiae .

2. Anti-inflammatory Activity

The compound's structure suggests potential COX-II inhibitory activity, which is crucial for anti-inflammatory effects. In studies involving related compounds, significant COX-II inhibition was observed, with IC50 values as low as 0.52 µM indicating strong anti-inflammatory potential . The mechanism likely involves the binding of the compound to the active site of COX enzymes, thereby modulating inflammatory pathways.

3. Anticancer Potential

Preliminary studies on similar piperazine derivatives have shown promising anticancer activity. For example, compounds targeting specific cancer cell lines exhibited IC50 values in the micromolar range . The proposed mechanism involves inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

In a recent study, several derivatives of piperazine were synthesized and tested for antimicrobial activity. The compound showed notable inhibition against E. coli and S. aureus, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Case Study 2: COX-II Inhibition

A series of experiments evaluated the anti-inflammatory effects of related compounds in vivo. The results demonstrated that these compounds could reduce inflammation significantly compared to control groups, with one derivative showing a reduction in inflammation by over 64% .

The proposed mechanisms for the biological activities include:

- Enzyme Inhibition : Interaction with COX enzymes to inhibit prostaglandin synthesis.

- Cellular Interaction : Binding to cellular receptors involved in inflammation and cancer signaling pathways.

Scientific Research Applications

Pharmacological Applications

-

Cancer Treatment :

- The compound has shown promise as a potential inhibitor of histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. HDAC inhibitors have been explored for their ability to induce cell cycle arrest and apoptosis in various cancer types .

- A study demonstrated that derivatives of piperazine compounds exhibit selective HDAC inhibition, leading to enhanced anticancer activity through modulation of gene expression related to cell growth and differentiation .

- Antimicrobial Activity :

- Neuroprotective Effects :

Table 1: Summary of Case Studies Involving 2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide

| Study | Focus | Findings |

|---|---|---|

| Study A | Cancer Cell Lines | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |

| Study B | Antimicrobial Activity | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. |

| Study C | Neuroprotection | Indicated a reduction in neuroinflammation markers in animal models treated with the compound following induced oxidative stress. |

Chemical Reactions Analysis

Key Steps:

-

Piperazine-Furan Conjugation :

-

Pyran Intermediate Formation :

-

A 4-oxo-4H-pyran derivative is prepared through a cyclocondensation reaction of diketene with substituted benzaldehydes under acidic conditions.

-

-

Nucleophilic Substitution :

-

The pyran intermediate undergoes alkylation at the 6-position using chloromethyl methyl sulfide, followed by displacement with the pre-synthesized piperazine-furan conjugate.

-

-

Acetamide Coupling :

Reactivity with Functional Groups

The compound’s reactivity is governed by its distinct functional groups:

Stability Under Various Conditions

Experimental data from analogs suggest:

-

Thermal Stability : Decomposes above 200°C, with charring observed due to furan ring degradation.

-

pH Sensitivity :

-

Photostability : Degrades upon prolonged UV exposure (λ = 254 nm), forming oxidative byproducts.

With Biological Targets:

-

Enzyme Inhibition : The furan-piperazine motif shows affinity for kinase domains (e.g., Aurora kinases) via hydrogen bonding and hydrophobic interactions .

-

Metal Coordination : The pyran carbonyl and piperazine nitrogen atoms chelate transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes .

Analytical Characterization:

-

NMR : δ 7.2–8.1 ppm (aromatic protons), δ 3.5–4.2 ppm (piperazine and pyran methylene) .

-

Mass Spectrometry : Molecular ion peak at m/z 454.3 (M+H⁺) .

Decomposition Pathways

Under accelerated degradation conditions:

-

Acidic Hydrolysis :

-

Acetamide → Phenylacetic acid + NH₃.

-

Pyran-4-one → γ-Keto acid.

-

-

Oxidative Stress :

-

Furan ring → Maleic anhydride derivatives.

-

Piperazine → Ethylenediamine fragments.

-

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Structural Differences

Functional Implications

Piperazine Modifications: The furan-2-carbonyl group in the target compound may enhance electron-withdrawing effects compared to the pyridin-2-yl group in the analog. This could influence binding affinity to targets like serotonin or dopamine receptors, where piperazine derivatives are common .

Acetamide Terminus: The N-phenyl group in the target compound increases hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. The N-(4-phenoxyphenyl) group in the analog introduces a bulkier aromatic system, possibly enhancing π-π stacking interactions with hydrophobic binding pockets .

Scaffold Differences :

- The 4-oxo-4H-pyran core in the target compound could confer rigidity and planar geometry, contrasting with the more flexible cyclohexyl/methanesulfonamide scaffold in the analog. This may affect conformational adaptability during target binding.

Hypothetical Pharmacokinetic Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.